molecular formula C23H23FN2O2 B3013579 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 796060-29-2

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Numéro de catalogue: B3013579
Numéro CAS: 796060-29-2
Poids moléculaire: 378.447
Clé InChI: SYDPBXLMBVLUIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a synthetically designed small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure is characterized by a 7,8-dihydrocyclopenta[g]chromen-2(6H)-one core, a fused tricyclic system, which is functionalized with a 4-(2-fluorophenyl)piperazin-1-yl)methyl substituent. The 2-fluorophenylpiperazine moiety is a recognized pharmacophore in drug discovery, known to contribute to potent biological activity and receptor binding affinity across various target classes . This specific structural combination suggests potential for diverse research applications. The fluorophenylpiperazine group has been identified in studies of compounds targeting nucleoside transporters , while similar scaffolds are investigated for enzyme inhibition . Researchers can utilize this compound as a key chemical tool for probing structure-activity relationships (SAR), particularly in the development of inhibitors for enzymes and transporters. It is supplied exclusively for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Propriétés

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2/c24-20-6-1-2-7-21(20)26-10-8-25(9-11-26)15-18-14-23(27)28-22-13-17-5-3-4-16(17)12-19(18)22/h1-2,6-7,12-14H,3-5,8-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDPBXLMBVLUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one: plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1. The interaction with ENTs suggests that the compound can modulate nucleotide synthesis and adenosine regulation, which are crucial for cellular metabolism and signaling. The binding of this compound to ENTs is non-competitive and irreversible, indicating a strong and lasting interaction that can significantly impact cellular functions.

Cellular Effects

The effects of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ENTs, this compound can affect the uptake and availability of nucleosides, which are essential for DNA and RNA synthesis. This inhibition can lead to changes in cell proliferation, apoptosis, and overall cellular homeostasis. Additionally, the compound’s impact on adenosine regulation can influence signaling pathways involved in inflammation, immune response, and neurotransmission.

Molecular Mechanism

At the molecular level, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one exerts its effects primarily through binding interactions with equilibrative nucleoside transporters. The compound binds to a unique site on ENT2, distinct from conventional inhibitors, which allows it to selectively inhibit this transporter. This binding reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km), indicating a non-competitive inhibition mechanism. The irreversible nature of this interaction suggests that the compound forms a stable complex with ENT2, leading to prolonged effects on nucleoside transport and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one have been observed to change over time. The compound is stable under experimental conditions, maintaining its inhibitory activity on ENTs for extended periods. Over time, degradation products may form, potentially altering its efficacy and safety profile. Long-term studies have shown that the compound can cause sustained inhibition of nucleoside transport, leading to persistent changes in cellular metabolism and function.

Dosage Effects in Animal Models

In animal models, the effects of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one vary with dosage. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular processes have been observed. These threshold effects highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one: is involved in metabolic pathways related to nucleoside transport and adenosine regulation. The compound interacts with enzymes and cofactors that modulate these pathways, affecting metabolic flux and metabolite levels. By inhibiting ENTs, the compound can alter the balance of nucleosides and nucleotides within cells, impacting processes such as DNA replication, repair, and transcription.

Transport and Distribution

Within cells and tissues, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is transported and distributed through interactions with specific transporters and binding proteins. The compound’s affinity for ENTs facilitates its uptake and localization within cells, where it accumulates and exerts its inhibitory effects. This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is primarily within the cytoplasm, where it interacts with equilibrative nucleoside transporters. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This precise localization is essential for its function and effectiveness in modulating nucleoside transport and cellular metabolism.

Activité Biologique

The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its inhibitory effects on various biological targets.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process starting from saccharin derivatives. It has been reported that the molecule includes a 1,4-piperazine moiety and a cyclopentachromene structure, which contribute to its biological properties. The crystal structure reveals a non-planar conformation due to torsion angles between different moieties, which may influence its interaction with biological targets .

Inhibition of Nucleoside Transporters

Research indicates that this compound acts as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , particularly ENT2. In studies using nucleoside transporter-deficient cells, it was shown to selectively inhibit ENT2 over ENT1, suggesting potential therapeutic applications in conditions where modulation of nucleoside transport is beneficial .

Monoamine Oxidase Inhibition

Another significant aspect of the compound's biological activity is its inhibitory effect on Monoamine Oxidase (MAO) enzymes. In a related study, derivatives containing the 2-fluorophenyl piperazine moiety were synthesized and tested for MAO-A and MAO-B inhibitory activities. The results indicated that certain analogues exhibited potent inhibition of MAO-B with IC50 values in the low nanomolar range, highlighting the potential of this compound in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the piperazine ring and the cyclopentachromene core can significantly affect biological activity. For instance, variations in substituents on the piperazine ring were correlated with changes in inhibitory potency against MAO enzymes and ENTs. This information is critical for guiding future drug design efforts targeting these pathways .

Case Studies

  • Case Study on ENTs : A study demonstrated that the compound could effectively reduce the uptake of nucleosides in cancer cell lines by inhibiting ENT2. This action may enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .
  • Case Study on Neuroprotection : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The inhibition of MAO-B was associated with reduced oxidative stress markers, suggesting a potential role in protecting neuronal health .

Table 1: Biological Activity Summary

Biological TargetActivityIC50 Value (µM)Reference
ENT2InhibitionNot specified
MAO-BInhibition0.013
MAO-AInhibitionNot specified

Applications De Recherche Scientifique

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters play a crucial role in the regulation of adenosine levels and nucleotide synthesis. The compound has been studied for its inhibitory effects on ENTs, specifically ENT1 and ENT2.

Case Study: Structure-Activity Relationship (SAR)
A study evaluated various analogues of the compound to determine their potency against ENTs. It was found that certain modifications to the naphthalene moiety significantly affected the inhibitory activity:

  • FPMINT , an analogue of the compound, demonstrated selectivity towards ENT2 over ENT1, with a potency ratio indicating it is 5 to 10 times more effective against ENT2 .
  • The introduction of substituents at specific positions on the benzene ring altered binding affinity and selectivity.
CompoundIC50 (ENT1)IC50 (ENT2)Selectivity Ratio
FPMINT171.11 µM36.82 µM4.65
Compound 1b1.82 µMNo effectN/A

Potential Therapeutic Applications

The compound's ability to modulate nucleoside transport suggests potential therapeutic applications in:

  • Cancer Treatment : By inhibiting ENTs, the compound could enhance the efficacy of nucleoside analogs used in chemotherapy.
  • Neurological Disorders : Given the role of adenosine in neuroprotection and neurotransmission, targeting ENTs may offer new avenues for treating conditions like epilepsy and neurodegenerative diseases.

Pharmacological Studies

Research has indicated that compounds similar to 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can affect various biological pathways:

  • Studies have shown that modifications to the piperazine ring can enhance binding affinity and selectivity towards specific ENTs .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents on the piperazine ring, or alternative functional groups. Below is a comparative analysis using available evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituent/R-Group Key Features/Implications Reference
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one Cyclopenta[g]chromen-2-one 4-(2-fluorophenyl)piperazin-1-yl-methyl Enhanced receptor selectivity due to fluorine’s electronegativity; potential CNS activity
4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one (CAS 565210-03-9) Cyclopenta[g]chromen-2-one 4-benzylpiperazin-1-yl-methyl Bulkier benzyl group may reduce blood-brain barrier penetration compared to 2-fluorophenyl
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one Chromen-2-one Triazole-hydroxymethyl Increased polarity from triazole and hydroxyl groups; improved solubility but reduced lipophilicity
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) Isoxazole-dihydronaphtho[c]isoxazole Phenethylpiperidin-4-yl, chloro Chloro substituent may enhance metabolic stability; phenethylpiperidine suggests dopamine receptor affinity

Key Observations

Substituent Effects on Pharmacokinetics :

  • The 2-fluorophenyl group in the target compound likely improves receptor binding affinity and selectivity compared to the benzyl analog (CAS 565210-03-9) due to fluorine’s electronegativity and smaller steric profile .
  • The triazole-hydroxymethyl substituent in the chromen-2-one derivative () introduces hydrogen-bonding capacity, which could enhance solubility but reduce CNS penetration compared to piperazine-based analogs .

Core Heterocycle Influence: Cyclopenta[g]chromen-2-one cores (target compound and benzyl analog) are structurally distinct from isoxazole-dihydronaphtho[c]isoxazole derivatives ().

This methodology could theoretically predict the target compound’s binding mode to serotonin/dopamine receptors or kinases .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield/Purity
SolventDichloromethane99% Purity
Reaction Temperature35°C85% Yield
Purification MethodSilica Gel Chromatography>95% Recovery

Basic: What analytical methods validate structural integrity and purity?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze ¹H-NMR (CDCl₃) for characteristic peaks (e.g., δ 3.16–3.30 ppm for piperazine protons, δ 6.87–8.76 ppm for aromatic protons) .
  • HPLC : Use a mobile phase of methanol/sodium acetate buffer (65:35 v/v, pH 4.6) with a Chromolith® column for baseline separation .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS m/z 393 [M⁺]) and HRMS for exact mass matching .

Advanced: How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies:

  • Standardize Assay Conditions : Use uniform buffer systems (e.g., pH 7.4 PBS) and cell lines (HEK293 for receptor binding studies).
  • Statistical Models : Apply ANOVA or Tukey’s HSD test to compare datasets, ensuring p < 0.05 for significance .
  • Control Compounds : Include reference inhibitors (e.g., RGB-286147 for kinase assays) to calibrate results .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies : Use Gaussian 09 for DFT calculations to model ligand-receptor interactions (e.g., piperazine moiety binding to 5-HT₁ₐ receptors) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors using Python-based libraries (e.g., RDKit) .
  • Crystallography : Cross-validate with X-ray structures (e.g., CCDC 1456321 for chromenone analogs) .

Advanced: How to design in vivo studies for neuropharmacological profiling?

Methodological Answer:

  • Model Selection : Use Drosophila for rapid neurobehavioral screening (e.g., locomotor assays) and rodent models (e.g., Morris water maze for cognitive effects) .
  • Dosing Regimen : Administer 10–50 mg/kg intraperitoneally, with pharmacokinetic sampling at 0, 1, 3, 6, and 24 hours.
  • Endpoint Analysis : Measure biomarkers (e.g., brain serotonin levels via LC-MS) and histopathology .

Advanced: What strategies improve stability under physiological conditions?

Methodological Answer:

  • pH Stability : Test degradation kinetics in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) using HPLC monitoring .
  • Prodrug Design : Modify the chromenone carbonyl to an ester prodrug for enhanced oral bioavailability .
  • Lyophilization : Stabilize aqueous formulations with 5% trehalose as a cryoprotectant .

Advanced: How to develop enzyme inhibition assays for mechanistic studies?

Methodological Answer:

  • Kinase Assays : Use ADP-Glo™ kinase assay with Pfmrk kinase (IC₅₀ determination via luminescence) .
  • Data Normalization : Express activity as % inhibition relative to controls (e.g., 10 µM staurosporine = 100% inhibition) .
  • Ki Calculation : Apply Cheng-Prusoff equation to adjust for substrate competition .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.